molecular formula C14H22O6 B1584678 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate and methyl 2-methyl-2-propenoate CAS No. 25133-97-5

2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate and methyl 2-methyl-2-propenoate

Cat. No. B1584678
CAS RN: 25133-97-5
M. Wt: 286.32 g/mol
InChI Key: WRQSVSBTUKVOMY-UHFFFAOYSA-N
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Patent
US04863801

Procedure details

The procedure of Example 1 was repeated, a mixture of monomers containing 250 g of ethylacrylate, 225 g of methylmethacrylate, 25 g of methacrylate acid was employed.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
225 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:7])[CH:5]=[CH2:6])[CH3:2].[CH3:8][O:9][C:10](=[O:14])[C:11]([CH3:13])=[CH2:12].[C:15]([O-:20])(=[O:19])[C:16]([CH3:18])=[CH2:17]>>[CH2:1]([O:3][C:4](=[O:7])[CH:5]=[CH2:6])[CH3:2].[C:10]([O:9][CH3:8])(=[O:14])[C:11]([CH3:13])=[CH2:12].[C:15]([OH:20])(=[O:19])[C:16]([CH3:18])=[CH2:17] |f:3.4.5|

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
C(C)OC(C=C)=O
Name
Quantity
225 g
Type
reactant
Smiles
COC(C(=C)C)=O
Name
Quantity
25 g
Type
reactant
Smiles
C(C(=C)C)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
a mixture of monomers

Outcomes

Product
Name
Type
Smiles
C(C)OC(C=C)=O.C(C(=C)C)(=O)OC.C(C(=C)C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.